5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime
Description
5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-3-nitrosoindol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-3-1-9(2-4-10)8-19-13-6-5-11(17)7-12(13)14(18-21)15(19)20/h1-7,20H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTREJLFUXGNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Chloroisatin
The indole-2,3-dione (isatin) scaffold serves as the foundational structure. Introducing chlorine at the 5-position is typically achieved via electrophilic aromatic substitution. A common approach involves chlorination of isatin using reagents such as sulfuryl chloride (SO$$2$$Cl$$2$$) in acetic acid under controlled conditions. Alternative methods employ chlorinated aniline precursors, which undergo cyclization via the Sandmeyer or Stollé synthesis to form 5-chloroisatin.
Key Reaction Conditions
- Chlorination :
$$ \text{Isatin} + \text{SO}2\text{Cl}2 \xrightarrow{\text{AcOH, 40–60°C}} 5\text{-Chloroisatin} $$
Yield: ~65–75% (estimated from analogous reactions).
N-Alkylation with 4-Chlorobenzyl Chloride
Introduction of the 4-Chlorobenzyl Group
The 1-position of 5-chloroisatin is alkylated using 4-chlorobenzyl chloride. This step employs a base such as potassium carbonate (K$$2$$CO$$3$$) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Procedure
- Reagents :
5-Chloroisatin (1 equiv), 4-chlorobenzyl chloride (1.2 equiv), K$$2$$CO$$3$$ (2 equiv), DMF (solvent). - Conditions :
Reaction at 80–90°C for 6–8 hours, followed by aqueous workup and recrystallization from ethanol.
Mechanistic Insight
The base deprotonates the indole nitrogen, facilitating nucleophilic attack on the benzyl chloride. Steric and electronic effects from the 5-chloro substituent may slightly reduce reaction rates compared to unsubstituted isatin.
Oximation of the 3-Keto Group
Formation of the Oxime
The ketone at the 3-position of 5-chloro-1-(4-chlorobenzyl)indole-2,3-dione is converted to an oxime using hydroxylamine hydrochloride (NH$$2$$OH·HCl) in the presence of a base such as sodium acetate (NaOAc) or triethylamine (Et$$3$$N).
Optimized Protocol
- Reagents :
Ketone intermediate (1 equiv), NH$$2$$OH·HCl (1.5 equiv), Et$$3$$N (2 equiv), ethanol/water (3:1). - Conditions :
Reflux at 70–80°C for 4–6 hours. The product precipitates upon cooling and is purified via filtration.
Side Reactions
Competing side products may include over-oximated species or decomposition products, particularly if excess hydroxylamine is used. Patent EE03355B1 notes that stabilizing the oxime requires strict control of pH and temperature.
Alternative Synthetic Routes
One-Pot Alkylation-Oximation
A streamlined method combines N-alkylation and oximation in a single pot. This approach reduces purification steps but demands precise stoichiometry:
- Alkylation of 5-chloroisatin with 4-chlorobenzyl chloride as described in Section 2.1.
- Direct addition of hydroxylamine hydrochloride and Et$$_3$$N to the reaction mixture without isolating the intermediate ketone.
Advantages
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Several studies have highlighted the anticancer potential of indole derivatives, including 5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime. For instance, indole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound has demonstrated significant cytotoxicity against various cancer cell lines:
- MDA-MB-231 (breast cancer) : Exhibited an IC50 value of 102 nM, indicating potent activity against this line.
- SKOV3 (ovarian cancer) : Showed IC50 values in the micromolar range, suggesting effectiveness in inhibiting tumor growth .
Drug Development
Due to its promising biological activities, this compound is being explored as a lead compound for developing new anticancer drugs. Its structural features allow for modifications that could enhance efficacy and reduce toxicity.
Targeting Specific Pathways
Research indicates that indole derivatives can target specific pathways involved in cancer progression, such as the EGFR/BRAF signaling pathway. Compounds similar to 5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione have shown effectiveness against mutant forms of these proteins .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione
- 1-(4-chlorobenzyl)-1H-indole-2,3-dione
- 5-chloro-1H-indole-2,3-dione
Uniqueness
5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. The combination of chloro substituents and the oxime group enhances its potential as a pharmacologically active compound.
Biological Activity
5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime (CAS No. 303740-81-0) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The molecular formula of this compound is C15H10Cl2N2O2, with a molecular weight of 321.16 g/mol. The compound features an oxime group that enhances its chemical reactivity and biological activity compared to its parent indole derivatives .
Biological Activities
1. Antimicrobial Activity:
Research indicates that indole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
2. Anticancer Properties:
Indole derivatives are well-known for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, it may inhibit the proliferation of cancer cells through the modulation of cyclooxygenase enzymes and other related pathways .
3. Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties. It may exert these effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins and cytokines. This mechanism could be particularly beneficial in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation: It may interact with specific receptors that play crucial roles in cellular signaling pathways related to cell growth and apoptosis.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar indole derivatives can be made:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione | C15H9Cl2NO2 | Antimicrobial, anticancer |
| 5-Bromoindole | C8H6BrN | Antimicrobial |
| Indole-3-carbinol | C9H9NO | Anticancer |
The presence of the oxime group in this compound differentiates it from other compounds by enhancing its reactivity and biological efficacy .
Case Studies
Several studies have highlighted the biological activity of indole derivatives:
- Antibacterial Efficacy: A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cancer Cell Line Studies: In vitro studies on cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against certain cancers .
Q & A
Q. Table 1. Key Crystallographic Data for Related Compounds
| Compound | Space Group | Data/Parameter Ratio | Reference | ||
|---|---|---|---|---|---|
| 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione | 0.040 | 0.091 | 17.2 | ||
| 7-Chloro-1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde | 0.042 | 0.108 | 14.8 |
Q. Table 2. Synthetic Yields for Common Derivatives
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Benzylation of 5-chloroindole-2,3-dione | 4-Chlorobenzyl bromide, NaH/DMF | 78 | >98% | |
| Oxime Formation | NH₂OH·HCl, NaOAc/EtOH, reflux | 85 | 97.5% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
